1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione
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Overview
Description
1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyridine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy and the use of solid alumina at room temperature are notable for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogenated derivatives, amines, thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Its potential antitumor properties are being explored for cancer therapy.
Industry: It is used in the synthesis of organic materials and natural products.
Mechanism of Action
The exact mechanism of action for 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s ability to inhibit specific kinases and modulate signaling pathways is of particular interest in medicinal chemistry .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine-1,4-dione
- 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione stands out due to its unique combination of a pyrazine ring and a pyridine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13-6-7-14(11(16)10(13)15)8-9-4-2-3-5-12-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFQENBYKPKLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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